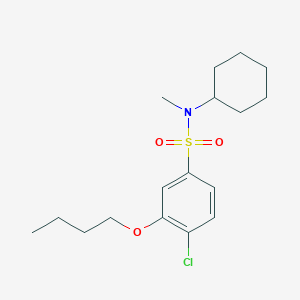

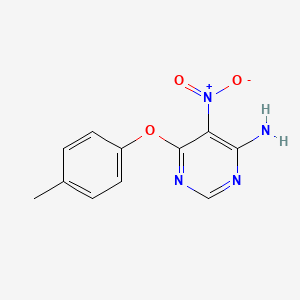

![molecular formula C26H24N2O2 B2373323 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 851407-01-7](/img/structure/B2373323.png)

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with a unique structure . It has diverse applications in scientific research and can be a valuable tool for studying various biological processes and developing innovative solutions in medicine and chemistry.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antitumor properties. These compounds are part of a broader class of phenyl-substituted derivatives identified for their potential to intercalate DNA, a mechanism often leveraged in cancer treatment due to its ability to disrupt the replication of cancer cells. For instance, a study by Atwell, Baguley, and Denny (1989) found that specific derivatives in this class could effect significant tumor regression in both leukemia and solid tumor models, with the 4'-aza derivative showing superior efficacy (Atwell, Baguley, & Denny, 1989).

Antimicrobial Activity

Research has also extended into the antimicrobial potential of these compounds. For example, Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that showed promising activity against Mycobacterium tuberculosis, indicating a potential use in tackling tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Drug-DNA Interaction Studies

These compounds are also useful for studying drug-DNA interactions. A molecular modelling study by McKenna et al. (1989) used the crystal structure of a related antitumor compound to explore the intercalative interactions with DNA. This research helps in understanding the structural and energetic features that correlate with the biological properties of phenylquinoline-8-carboxamide compounds, providing insights into their mechanism of action as antitumor agents (McKenna, Beveridge, Jenkins, Neidle, & Denny, 1989).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the quinoline nucleus in the given compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function .

Biochemical Pathways

These pathways often involve the targets mentioned earlier and can lead to a wide range of downstream effects .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have a broad range of biological activities .

Propiedades

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-17-8-9-18(2)24-23(17)16-22(26(30)28-24)14-15-27-25(29)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLAJDUISLMYIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)

![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)